molecular formula C11H11N3O2 B7787261 6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one

6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one

Cat. No.: B7787261
M. Wt: 217.22 g/mol
InChI Key: TYFJSEBSLWUOFP-UHFFFAOYSA-N
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Description

Compound “6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications in various scientific fields. It is known for its unique structure and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one” involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired yield and purity. Specific catalysts and reaction intermediates may also be employed to facilitate the synthesis.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Compound “6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its therapeutic potential and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one” is unique in its structural features and reactivity compared to similar compounds. Its specific functional groups and molecular configuration contribute to its distinct properties and applications. For example, it may exhibit higher reactivity or selectivity in certain reactions compared to its analogs.

Properties

IUPAC Name

6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-7-9-5-10(15)14-11(13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFJSEBSLWUOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N=C(N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)N=C(N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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